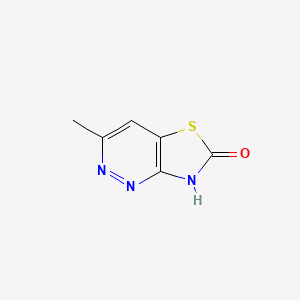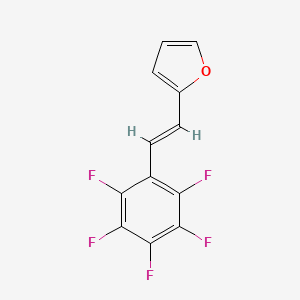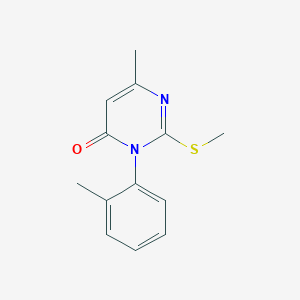
3-(Tetrahydrofuran-2-yl)propyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tetrahydrofuran-2-yl)propyl dodecanoate is a chemical compound with the molecular formula C19H36O3 and a molecular weight of 312.4873 g/mol It is characterized by the presence of a tetrahydrofuran ring attached to a propyl chain, which is further linked to a dodecanoate ester group
Preparation Methods
The synthesis of 3-(Tetrahydrofuran-2-yl)propyl dodecanoate typically involves a multi-step process. One common synthetic route includes the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the desired tetrahydrofuran derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-(Tetrahydrofuran-2-yl)propyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions.
Scientific Research Applications
3-(Tetrahydrofuran-2-yl)propyl dodecanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Tetrahydrofuran-2-yl)propyl dodecanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-(Tetrahydrofuran-2-yl)propyl dodecanoate can be compared with other similar compounds, such as:
- 3-(Tetrahydrofuran-2-yl)propanal
- 3-(Tetrahydrofuran-2-yl)propan-1-ol These compounds share the tetrahydrofuran ring structure but differ in their functional groups and chain lengths. The uniqueness of this compound lies in its specific ester group and longer carbon chain, which may impart distinct chemical and physical properties .
Properties
CAS No. |
5453-18-9 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
3-(oxolan-2-yl)propyl dodecanoate |
InChI |
InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-15-19(20)22-17-12-14-18-13-11-16-21-18/h18H,2-17H2,1H3 |
InChI Key |
TWMYTXPKFHKPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-{2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12914910.png)




